N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with an isoxazole ring substituted with a furan-2-yl group. This compound’s design integrates multiple pharmacophoric elements: the isoxazole and thiazole rings are known for their bioactivity in modulating enzyme targets, while the tetrahydrofuran moiety may enhance solubility and metabolic stability .
Crystallographic analysis of similar compounds (e.g., thiazole derivatives) often employs software like SHELX for structure determination and refinement, ensuring accurate molecular geometry and intermolecular interaction mapping .
Properties
IUPAC Name |
N-[5-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c24-17(14-4-2-8-27-14)21-19-20-11-5-6-23(10-16(11)29-19)18(25)12-9-15(28-22-12)13-3-1-7-26-13/h1,3,7,9,14H,2,4-6,8,10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYKBXXCGZYZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound is characterized by multiple heterocyclic rings and functional groups that may interact with various biological targets. Understanding its biological activity is crucial for its potential applications in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 414.44 g/mol. The structure includes an isoxazole moiety and a tetrahydrothiazolo-pyridine framework, which are significant in determining its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O5S |
| Molecular Weight | 414.44 g/mol |
| CAS Number | 1351591-04-2 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential mechanisms of action:
1. Anticancer Activity
Studies indicate that compounds with similar structural features have shown promise in anticancer applications. The presence of the isoxazole and thiazole rings may enhance the compound's ability to inhibit tumor growth by interfering with cell signaling pathways.
Case Study: A related compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that the target compound may exhibit similar properties through mechanisms such as apoptosis induction or cell cycle arrest .
2. Antimicrobial Properties
The heterocyclic nature of the compound suggests potential antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains.
Research Findings: In vitro assays have shown that related thiazole derivatives possess antimicrobial properties, indicating that our compound might also exhibit similar effects against pathogens .
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, some derivatives have been studied for their ability to inhibit kinases or proteases that play critical roles in cancer progression and inflammation.
Example: Research has indicated that certain thiazole-containing compounds effectively inhibit Janus kinases (JAKs), which are implicated in various inflammatory diseases and cancers .
The precise mechanism of action for this compound remains to be fully elucidated. However, it can be hypothesized based on structural analogs:
- Enzyme Binding: The amide functional group may facilitate interactions with active sites of enzymes.
- Receptor Modulation: The compound could potentially modulate receptor activity involved in signaling pathways related to cancer and inflammation.
Research Data
To provide a clearer understanding of the biological activity associated with this compound, several studies have been summarized below:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound shares structural motifs with several pharmacologically active thiazole and isoxazole derivatives. Below is a comparative analysis with key analogs:
Key Findings:
Bioactivity : The target compound’s isoxazole-furan moiety distinguishes it from ureido-linked thiazole analogs (e.g., compounds in Pharmacopeial Forum 2017), which exhibit antiviral or protease inhibition. Its hybrid structure may offer dual functionality in targeting kinases and metabolic enzymes .
Solubility : The tetrahydrofuran carboxamide group likely improves aqueous solubility compared to purely aromatic thiazole derivatives, as seen in analogs with polar substituents .
Synthetic Complexity : The fused thiazolo-pyridine core requires multi-step synthesis, contrasting with simpler thiazole-ureido compounds that are more amenable to high-throughput production .
Crystallographic and Stability Data
While direct crystallographic data for the target compound is unavailable, similar thiazole derivatives (e.g., those in Pharmacopeial Forum 2017) exhibit stable packing patterns mediated by hydrogen bonding and π-π interactions. SHELX-based refinements suggest that such compounds often form monoclinic or orthorhombic crystals, with lattice parameters sensitive to substituent bulkiness .
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including condensation, cyclization, and coupling steps. Critical intermediates and the final product require strict control of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. Analytical techniques like HPLC and NMR spectroscopy are essential for monitoring reaction progress and confirming structural integrity. For example, the thiazolo-pyridine core is synthesized via cyclization under acidic conditions, while the isoxazole-furan moiety is introduced through a carbonyl coupling reaction .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization involves systematic screening of parameters:
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of heterocyclic intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.
- Temperature control : Low temperatures (0–5°C) prevent decomposition of thermally sensitive intermediates.
Statistical methods like Design of Experiments (DoE) can identify critical factors. For example, highlights that yields drop below 50% if reaction times exceed 24 hours due to byproduct formation .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine and isoxazole rings.
- HPLC : Monitors purity (>95% is typical for pharmacological studies).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
emphasizes the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydrofuran-carboxamide moiety .
Advanced: What challenges arise in characterizing degradation products or impurities in this compound?
Degradation under acidic/basic conditions or UV exposure can generate impurities:
- Hydrolysis : The amide bond may cleave, requiring LC-MS/MS to identify fragments.
- Oxidation : The furan ring is prone to oxidation, necessitating stability studies in inert atmospheres.
Advanced hyphenated techniques (e.g., LC-NMR-MS) are critical for structural elucidation of trace impurities .
Basic: What structural motifs in this compound are pharmacologically relevant?
- Thiazolo-pyridine core : Known for kinase inhibition (e.g., cyclin-dependent kinases).
- Isoxazole-furan system : Enhances binding to ATP pockets via π-π stacking and hydrogen bonding.
- Tetrahydrofuran-carboxamide : Improves solubility and bioavailability.
and note that these motifs are common in antiviral and anticancer scaffolds .
Advanced: How can computational methods guide target identification and structure-activity relationship (SAR) studies?
- Molecular Docking : Predict interactions with targets like PARP-1 or EGFR using software (e.g., AutoDock Vina).
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories).
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values.
suggests that furan ring modifications significantly alter binding affinity, warranting in silico prioritization of derivatives .
Basic: What pharmacological mechanisms are hypothesized for this compound?
The compound likely targets enzymes or receptors via:
- Competitive inhibition : Blocking ATP-binding sites in kinases.
- Allosteric modulation : Stabilizing inactive conformations of proteases.
indicates that analogs with similar thiazolo-pyridine scaffolds show nanomolar activity against PI3K/mTOR pathways .
Advanced: How can researchers reconcile discrepancies in reported biological activity data for structural analogs?
Discrepancies often stem from:
- Assay conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO concentration).
- Structural variations : Substitutions on the furan or pyridine ring alter logP and bioavailability.
- Off-target effects : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate specificity.
recommends meta-analyses of published IC₅₀ values to identify outliers and refine SAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
